5'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone
Description
5'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative featuring bromo (Br), chloro (Cl), and trifluoromethyl (CF₃) substituents at the 5', 3', and 2' positions of the aromatic ring, respectively.
Properties
IUPAC Name |
1-[5-bromo-3-chloro-2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)6-2-5(10)3-7(11)8(6)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLYFPWTOMIUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method includes the α-bromination of acetophenone using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at elevated temperatures, around 90°C, in the presence of acetic acid as a solvent .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available acetophenone derivatives. The process includes halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone core can participate in oxidation and reduction reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Pyridine hydrobromide perbromide in acetic acid.
Chlorination: Chlorine gas or other chlorinating agents.
Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.
Major Products Formed:
Substituted Acetophenones: Depending on the nucleophiles used in substitution reactions.
Coupled Products: Formation of biaryl compounds through coupling reactions.
Scientific Research Applications
5’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: Used in the development of pesticides and herbicides due to its halogenated structure.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group enhances its reactivity and ability to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Analysis
The table below compares key structural and physical properties of 5'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone with related compounds:
Physicochemical Properties
- Lipophilicity: The CF₃ group in this compound significantly increases lipophilicity compared to hydroxylated analogs, making it more suitable for lipid-rich environments (e.g., cell membranes) .
- Melting Points: Hydroxyl-containing derivatives (e.g., 3′-bromo-5′-chloro-2′-hydroxyacetophenone) exhibit higher melting points (100°C) due to intermolecular hydrogen bonding, whereas trifluoromethylated compounds may remain liquid or oily at room temperature .
Key Research Findings
Substituent Effects on Reactivity : Electron-withdrawing groups (e.g., CF₃, Cl) deactivate the aromatic ring, directing subsequent substitutions to meta or para positions. This contrasts with hydroxyl groups, which activate the ring for electrophilic attack .
Synthetic Challenges: Introducing multiple halogens (Br, Cl) and CF₃ groups requires precise control to avoid over-halogenation or side reactions.
Spectroscopic Characterization: NMR and mass spectrometry (e.g., JEOL ECA 500 II, Triple TOF 5600) are critical for verifying substituent positions and purity in halogenated acetophenones .
Biological Activity
5'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of this compound is C10H6BrClF3O. The presence of bromine, chlorine, and trifluoromethyl groups contributes to its unique chemical reactivity and biological activity. The trifluoromethyl group is particularly notable for enhancing lipophilicity, which can influence the compound's interaction with biological membranes.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of acetophenone have been evaluated for their effectiveness against various bacterial strains. The introduction of halogen substituents, such as bromine and chlorine, has been shown to enhance antibacterial activity by increasing the compound's binding affinity to bacterial cell membranes.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Other Acetophenone Derivatives | Varies | E. coli, MRSA |
Anticancer Activity
Several studies have explored the anticancer potential of halogenated acetophenones. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds similar to this compound have been reported to inhibit cell proliferation in various cancer cell lines.
Case Study: Induction of Apoptosis
A study reported that a related compound induced apoptosis in MDA-MB-231 breast cancer cells by activating caspase pathways. This suggests that this compound may also exhibit similar properties.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cell survival.
- Membrane Disruption : The lipophilic nature due to the trifluoromethyl group might allow it to integrate into lipid bilayers, disrupting cellular integrity.
- Reactive Oxygen Species (ROS) Generation : Some halogenated compounds are known to induce oxidative stress in cells, leading to apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other halogenated acetophenones.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Promising |
| 4-Bromoacetophenone | Low | Moderate |
| 2-Chloroacetophenone | Moderate | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
